[1-(4-nitrobenzyl)-1H-indol-3-yl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-[(4-nitrophenyl)methyl]indol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-11-13-10-17(16-4-2-1-3-15(13)16)9-12-5-7-14(8-6-12)18(20)21/h1-8,10,19H,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYGEBMOLYKBOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for the Preparation of 1 4 Nitrobenzyl 1h Indol 3 Yl Methanol
Precursor Synthesis and Foundational Functional Group Transformations in Indole (B1671886) Chemistry
A common and effective route involves a three-step sequence:
N1-Alkylation: Introduction of the 4-nitrobenzyl group onto the indole nitrogen.
C3-Formylation: Installation of a formyl group at the C3 position of the N-substituted indole.
Reduction: Conversion of the C3-formyl group to a hydroxymethyl group.
Elaboration of the 1-Substituted Indole Framework of [1-(4-nitrobenzyl)-1H-indol-3-yl]methanol
The construction of the target molecule necessitates careful consideration of the methods for introducing the substituents at the N1 and C3 positions.
The N-alkylation of indole is a well-established transformation. To achieve selective N1-alkylation over C3-alkylation, the indole is typically deprotonated with a suitable base to form the indolide anion, which is a potent nucleophile. The choice of base and solvent is critical to direct the alkylation to the nitrogen atom. Strong bases such as sodium hydride (NaH) in polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly employed. These conditions favor the formation of the N-anion and subsequent reaction with an alkylating agent.
For the synthesis of this compound, the electrophile is 4-nitrobenzyl bromide or chloride. The reaction proceeds via an SN2 mechanism.
Typical Reaction Conditions for N1-Alkylation:
| Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Indole, 4-Nitrobenzyl Bromide | NaH | DMF | 0 to rt | 2-4 | 85-95 |
| Indole, 4-Nitrobenzyl Chloride | KOH | DMSO | rt | 1-2 | 80-90 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
With the 1-(4-nitrobenzyl)-1H-indole intermediate in hand, the next step is the introduction of the hydroxymethyl group at the C3 position. Direct hydroxymethylation can be challenging; therefore, a two-step approach involving formylation followed by reduction is the more common and reliable method.
The Vilsmeier-Haack reaction is a highly effective method for the C3-formylation of indoles. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like DMF. The N-substituted indole reacts with the electrophilic Vilsmeier reagent predominantly at the electron-rich C3 position to form an iminium salt, which upon aqueous workup, hydrolyzes to the corresponding aldehyde, 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde.
Following formylation, the aldehyde is reduced to the primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent suitable for this transformation, typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695). This reduction proceeds with high efficiency and yields the target compound, this compound.
Reaction Sequence for C3-Hydroxymethylation:
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Formylation | POCl₃, DMF | Dichloromethane | 0 to rt | 2-3 | 80-90 |
| Reduction | NaBH₄ | Methanol/Ethanol | 0 to rt | 1-2 | 90-98 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis
For the N-alkylation step, factors such as the base strength, solvent polarity, reaction temperature, and the nature of the leaving group on the benzyl (B1604629) halide can be fine-tuned. For instance, using sodium hydride ensures complete deprotonation of the indole, minimizing side reactions. The use of DMF as a solvent can accelerate the reaction due to its high polarity and ability to solvate cations.
In the Vilsmeier-Haack formylation , the stoichiometry of the Vilsmeier reagent is a key parameter. An excess of the reagent can lead to the formation of byproducts. The reaction temperature should be carefully controlled, as higher temperatures can lead to decomposition.
For the reduction of the aldehyde, the choice of reducing agent and solvent can influence the reaction rate and selectivity. While NaBH₄ is generally effective and safe, stronger reducing agents like lithium aluminum hydride (LiAlH₄) could also be used but may require more stringent anhydrous conditions. The reaction is typically run at low temperatures to control its exothermicity and improve selectivity.
Exploration of Novel Synthetic Pathways and Integration of Green Chemistry Principles in the Production of this compound
In line with the growing emphasis on sustainable chemistry, several green alternatives to traditional synthetic methods for indole derivatives are being explored.
For N-alkylation , greener approaches include the use of less hazardous bases and solvents. For example, solid-supported bases like potassium carbonate can be used in more environmentally benign solvents such as ethanol or even water under phase-transfer catalysis conditions. organic-chemistry.org Microwave-assisted synthesis has also been shown to significantly reduce reaction times and energy consumption for N-alkylation reactions. beilstein-journals.org
For C3-formylation , alternative, milder formylating agents and catalytic systems are being investigated to replace the often harsh conditions of the Vilsmeier-Haack reaction. For instance, iron-catalyzed C3-formylation of indoles using formaldehyde (B43269) and aqueous ammonia (B1221849) under air has been reported as a more environmentally friendly method. organic-chemistry.org Visible-light photoredox catalysis offers another promising avenue for indole C3-formylation under mild, metal-free conditions. acs.org
For the reduction step, catalytic transfer hydrogenation using a recyclable catalyst and a benign hydrogen donor like formic acid or isopropanol (B130326) represents a greener alternative to metal hydrides.
The application of flow chemistry is another innovative approach that can enhance the safety, efficiency, and scalability of the synthesis. organic-chemistry.orgrsc.org Continuous flow reactors allow for precise control over reaction parameters, leading to improved yields and purity while minimizing waste. organic-chemistry.org
Advanced Separation Techniques for the Purification of this compound
The purification of the final product is critical to obtain a high-purity compound. Traditional methods like column chromatography and recrystallization are commonly used.
Column Chromatography: Silica gel column chromatography is effective for separating the target compound from unreacted starting materials and byproducts. A gradient elution system, typically with a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., ethyl acetate), is employed.
Recrystallization: This is a highly effective method for obtaining crystalline, high-purity this compound. The choice of solvent is crucial, and a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Mixtures of solvents like ethanol/water or ethyl acetate/hexane are often effective.
Advanced Separation Techniques: For challenging separations or to achieve very high purity, more advanced techniques can be employed:
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers high resolution and is particularly useful for purifying small to medium quantities of the compound to a very high degree of purity. nih.govresearchgate.net
Supercritical Fluid Chromatography (SFC): SFC is considered a green purification technique as it primarily uses supercritical carbon dioxide as the mobile phase, significantly reducing the consumption of organic solvents. researchgate.netchromatographyonline.comteledynelabs.com It is particularly effective for the purification of thermally labile and moderately polar compounds.
Investigative Studies on the Biological Activities of 1 4 Nitrobenzyl 1h Indol 3 Yl Methanol in Vitro Focus
Cellular and Subcellular Target Identification for [1-(4-nitrobenzyl)-1H-indol-3-yl]methanol
There is no available research identifying the specific cellular or subcellular targets of this compound. Studies to elucidate its binding sites or points of interaction within cellular structures have not been reported in the scientific literature.
Enzymatic Inhibition and Activation Profiles of this compound
No data has been published regarding the enzymatic inhibition or activation profiles of this compound. Consequently, its effects on specific enzymes or enzyme classes remain uncharacterized.
Receptor Binding Affinity and Ligand Interaction Studies with this compound
There are no public records of receptor binding affinity or ligand interaction studies for this compound. Its potential to bind to and modulate any physiological receptors is currently unknown.
Modulation of Defined Molecular Pathways by this compound in Cell-Based Assays
Scientific literature lacks reports on cell-based assays investigating the modulation of defined molecular pathways by this compound. Its influence on signaling cascades such as MAPK, NF-κB, or others has not been documented.
In Vitro Cytotoxicity and Antiproliferative Activity of this compound against Specific Cell Lines
No studies detailing the in vitro cytotoxicity or antiproliferative activity of this compound against any specific cancer or normal cell lines are available in the public domain. Therefore, data tables of its efficacy, such as IC50 values, cannot be provided.
Antimicrobial and Antifungal Efficacy of this compound in Laboratory Assays
The antimicrobial and antifungal efficacy of this compound has not been evaluated in published laboratory assays. There is no information on its activity against bacterial or fungal pathogens, and thus no data on minimum inhibitory concentrations (MIC) is available.
Anti-inflammatory and Immunomodulatory Effects of this compound at the Cellular Level
Research on the anti-inflammatory or immunomodulatory effects of this compound at the cellular level has not been reported. Studies measuring its impact on inflammatory markers, such as cytokines or nitric oxide production in cell models like macrophages, are absent from the literature.
Neurobiological Activity of this compound in Defined In Vitro Models
Extensive literature searches did not yield any specific studies on the neurobiological activity of the compound this compound in defined in vitro models. Consequently, there is no available data to report on its effects on neuronal cells or related biological systems.
While research into the broader family of indole-containing compounds has revealed a variety of neurobiological activities, including neuroprotective and receptor-modulating effects, these findings are not directly applicable to the specific chemical entity of this compound. The unique structural features of this compound, particularly the presence of a 4-nitrobenzyl group at the N1 position of the indole (B1671886) ring, would necessitate dedicated experimental investigation to determine its specific neurobiological profile.
Without any published in vitro studies, it is not possible to provide information on its potential mechanisms of action, efficacy in neuroprotection assays, or interactions with neuronal receptors or enzymes. Therefore, no data tables or detailed research findings can be presented for this specific compound.
Mechanistic Elucidation of 1 4 Nitrobenzyl 1h Indol 3 Yl Methanol Action at the Molecular Level
Molecular Docking and Binding Site Analysis for [1-(4-nitrobenzyl)-1H-indol-3-yl]methanol with Biological Macromolecules
Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial for identifying potential biological targets and understanding the nature of the interactions at the atomic level. For indole (B1671886) derivatives, docking studies have revealed interactions with a wide array of biological macromolecules.
Detailed research findings from related indole compounds show that the indole moiety often serves as a crucial scaffold for binding. For instance, the indole nucleus can penetrate deep into hydrophobic pockets of receptor binding sites. nih.gov Key interactions typically involve hydrogen bonds, van der Waals forces, and pi-stacking interactions between the indole ring and aromatic amino acid residues of the target protein. In the case of this compound, the 4-nitrobenzyl group would be expected to form specific interactions, potentially involving hydrogen bonds via the nitro group and hydrophobic interactions from the benzyl (B1604629) ring. The methanol (B129727) group at the 3-position of the indole could also participate in hydrogen bonding.
For example, docking studies of various N-substituted indol-3-ylglyoxylamides with the benzodiazepine (B76468) receptor have helped to map the topology of the binding site, identifying specific lipophilic and hydrogen-bonding regions. nih.gov Similarly, in silico simulations of indole-3-carbinol (B1674136) (I3C) and its derivative, 1-benzyl-I3C, with human neutrophil elastase identified a potential allosteric binding site on the enzyme's surface, distinct from the catalytic site. nih.gov This suggests that indole derivatives can act as non-competitive inhibitors. nih.gov Other studies have successfully docked indole derivatives into the active sites of targets like DNA gyrase B, NS5B polymerase, and serotonin (B10506) receptors, highlighting the versatility of the indole scaffold. nih.govekb.egderpharmachemica.com
Interactive Data Table: Predicted Interactions of Indole Scaffolds with Biological Targets
| Target Protein | Interacting Ligand Class | Key Interacting Residues (Example) | Type of Interaction | Predicted Outcome |
| Human Neutrophil Elastase | Indole-3-Carbinol Derivatives | External surface cluster (not specified) | Allosteric Binding | Non-competitive inhibition |
| Serotonin 5-HT1A/2A Receptors | Substituted Indole Derivatives | Asp (3.32) | Salt Bridge, Hydrophobic | Receptor agonism/antagonism |
| DNA Gyrase B | N-benzyl-indole Hydrazinecarbothioamides | Not specified | Hydrogen Bonding, Hydrophobic | Inhibition of cell division |
| Hepatitis C NS5B Polymerase | 2-Phenylindole Derivatives | Thumb domain allosteric site | Allosteric Binding | Inhibition of viral replication |
Kinetic and Thermodynamic Characterization of this compound Interactions with Target Receptors
Kinetic analyses often involve determining constants such as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd), which are measures of a drug's potency. For example, novel 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide derivatives have been characterized as competitive antagonists for human α7 and α4β2 nicotinic acetylcholine (B1216132) receptors, with IC50 values determined through Ca2+ influx assays.
A pertinent example of kinetic characterization comes from studies on indoleamine 2,3-dioxygenase, a heme-containing enzyme. Certain indole derivatives, such as 3-indoleethanol and indole itself, act as allosteric effectors, modulating the enzyme's kinetic parameters. nih.gov These studies showed that the effectors could significantly lower the Michaelis constant (Km) for the substrate, indicating an increase in substrate binding affinity, while having opposing effects on the maximal velocity (Vmax) of the reaction. nih.gov This demonstrates that indole derivatives can fine-tune enzyme activity through allosteric binding. nih.gov
Thermodynamic characterization would involve techniques like Isothermal Titration Calorimetry (ITC) to determine the binding enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), providing a complete thermodynamic profile of the binding event. Such data would elucidate whether the binding is enthalpically or entropically driven.
Interactive Data Table: Exemplar Kinetic Parameters for Indole Derivatives on Enzyme Activity
| Enzyme | Effector Molecule | Substrate | Effect on Km | Effect on Vmax |
| Indoleamine 2,3-dioxygenase | 3-Indoleethanol | D-Tryptophan | Decreased by ~25% | Increased by 40-60% |
| Indoleamine 2,3-dioxygenase | Indole | D-Tryptophan | Decreased by ~60% | Decreased by 12-24% |
Data is illustrative of kinetic effects on related indole compounds, not the subject compound. nih.gov
Identification of Upstream and Downstream Signaling Pathways Influenced by this compound
Indole compounds are known to be pleiotropic, affecting multiple cellular signaling pathways that are often dysregulated in disease states. Research on indole-3-carbinol (I3C) and its derivatives has shown that these molecules can modulate pathways critical for cell survival, proliferation, and inflammation. nih.gov
A key signaling network targeted by indole compounds is the PI3K/Akt/mTOR pathway, which is central to cell growth and survival. nih.gov Downstream of this, indole derivatives have been shown to inhibit the activity of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). nih.gov NF-κB is a master regulator of inflammation, and its inhibition can lead to anti-inflammatory effects. Mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cellular responses to a variety of external stimuli, are also known to be modulated by indole derivatives. researchgate.netplos.org
Furthermore, many indole compounds, including I3C, are agonists of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune regulation. mdpi.com Activation of the AHR pathway can lead to a range of downstream effects, including the induction of cytochrome P450 enzymes. mdpi.com
While these represent general pathways affected by the indole class, a study on a closely related compound, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM), provides more specific insights. CIM has been shown to inhibit glutamate (B1630785) release in cerebrocortical nerve terminals by directly suppressing P/Q-type Ca2+ channels. This action, in turn, downregulates the Ca2+/calmodulin/adenylate cyclase/protein kinase A (PKA) signaling cascade. This suggests a potential neuroprotective mechanism by reducing excitotoxicity.
Interactive Data Table: Potential Signaling Pathways Modulated by Indole Derivatives
| Signaling Pathway | Key Proteins | General Effect of Indole Derivatives | Potential Cellular Outcome |
| PI3K/Akt/mTOR | PI3K, Akt, mTOR | Inhibition | Anti-proliferative, Pro-apoptotic |
| NF-κB | IKK, IκBα, NF-κB p65 | Inhibition | Anti-inflammatory |
| MAPK | ERK, JNK, p38 | Modulation | Varies (context-dependent) |
| Aryl Hydrocarbon Receptor (AHR) | AHR, ARNT | Activation | Induction of metabolic enzymes, Immune modulation |
| Calcium Signaling | P/Q-type Ca2+ channels, Calmodulin, PKA | Inhibition (by related CIM) | Reduced neurotransmitter release |
Enzymatic Biotransformation and In Vitro Metabolic Fate of this compound
The metabolic fate of a compound is critical to its pharmacological profile, influencing its activity, duration of action, and potential for toxicity. The biotransformation of this compound is expected to involve enzymatic reactions targeting both the indole core and the 4-nitrobenzyl substituent.
Metabolism of the Indole Moiety: The indole ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes, which are primarily located in the liver. researchgate.net Studies on indole itself and its derivatives have identified several key CYP isozymes involved in their oxidation, including CYP2A6, CYP2C19, and CYP2E1. researchgate.netnih.gov The metabolism of the indole nucleus can occur at various positions. A common pathway is hydroxylation at the C3 position to form indoxyl, which can then be conjugated (e.g., with sulfate) and excreted. researchgate.net Other oxidative reactions can lead to the formation of oxindole (B195798) and other hydroxylated derivatives. nih.gov Some indole alkaloids may also undergo N-dealkylation or O-dealkylation depending on their substituents. biorxiv.org Furthermore, the indole ring can be aromatized from an indoline (B122111) precursor by CYP enzymes, with CYP3A4 showing high activity in this process. nih.govresearchgate.net
Metabolism of the 4-Nitrobenzyl Moiety: The 4-nitrobenzyl group introduces another major site for biotransformation. A primary metabolic pathway for nitroaromatic compounds is the reduction of the nitro group. nih.govscielo.br This reduction is often carried out by nitroreductase enzymes, which can be found in hepatic tissues and, significantly, in the gut microbiota. eaht.org The reduction proceeds in a stepwise manner, forming nitroso and hydroxylamine (B1172632) intermediates, ultimately leading to the corresponding amine. researchgate.net These reactive intermediates can sometimes be responsible for the biological activity or toxicity of the parent compound. svedbergopen.com The benzyl group itself can also undergo hydroxylation on the aromatic ring or oxidation of the methylene (B1212753) bridge.
Therefore, the in vitro metabolic fate of this compound, when incubated with liver microsomes or other enzyme systems, would likely yield a variety of metabolites. These could include products of indole ring hydroxylation, nitro group reduction to an amino group, or a combination of these transformations.
Interactive Data Table: Key Enzymes in the Biotransformation of Indole and Nitroaromatic Compounds
| Enzyme Family | Specific Isozyme (Example) | Substrate Moiety | Type of Reaction | Potential Metabolite |
| Cytochrome P450 | CYP2E1, CYP2A6, CYP2C19 | Indole Ring | Hydroxylation, Oxidation | Indoxyl, Oxindole |
| Cytochrome P450 | CYP3A4 | Indoline (related structure) | Dehydrogenation (Aromatization) | Indole |
| Nitroreductases | Bacterial or Hepatic NRs | 4-Nitrobenzyl | Reduction | 4-Aminobenzyl derivative |
| Sulfotransferases | SULT1A1 | Indoxyl (intermediate) | Sulfation | Indoxyl sulfate |
Structure Activity Relationship Sar and Rational Design of 1 4 Nitrobenzyl 1h Indol 3 Yl Methanol Analogues
Systematic Structural Modifications of the Indole (B1671886) Core of [1-(4-nitrobenzyl)-1H-indol-3-yl]methanol and Their Biological Impact
The indole nucleus is a prevalent scaffold in numerous natural and synthetic compounds with significant biological activities, often referred to as a "privileged" structure in medicinal chemistry. nih.govresearchgate.net Modifications to this core in this compound can profoundly influence its interaction with biological targets. Key positions on the indole ring for substitution include C-4, C-5, C-6, and C-7.
Research on various indole derivatives has shown that introducing substituents at these positions can modulate activity. For instance, in the context of HIV-1 fusion inhibitors, the linkage between indole rings was found to be critical, with alterations from the optimal 6-6' linkage to 5-6', 6-5', or 5-5' linkages resulting in reduced activity. nih.gov For other classes of indole compounds, the introduction of electron-donating or electron-withdrawing groups at the C-5 position has been a common strategy to tune electronic properties and improve potency. For example, studies on Mcl-1 inhibitors based on an N-substituted indole scaffold highlighted the importance of modifications on the indole core itself. nih.gov
Systematic modifications could involve introducing a range of substituents to probe the effects of sterics, electronics, and lipophilicity.
Potential Modifications and Their Hypothesized Biological Impact:
| Position on Indole Core | Type of Substituent | Potential Impact on Biological Activity |
| C-5 | Halogens (F, Cl, Br) | May enhance binding affinity through halogen bonding and increase lipophilicity, potentially improving cell permeability. |
| C-5 | Methoxy (-OCH3) | Can act as a hydrogen bond acceptor and alter electronic distribution, potentially influencing target interaction. |
| C-6 | Nitro (-NO2) | A strong electron-withdrawing group that can significantly alter the electron density of the indole ring system. |
| C-2 | Methyl (-CH3) | Can provide a steric hindrance that may improve selectivity for a specific target or alter the binding mode. |
These modifications serve to map the steric and electronic requirements of the target's binding pocket, guiding the design of analogues with improved activity profiles.
Exploration of Substituent Effects on the 4-Nitrobenzyl Moiety of this compound
The 1-(4-nitrobenzyl) group is a critical component of the molecule, likely influencing its biological activity through electronic effects and specific interactions with target macromolecules. The nitro group is a strong electron-withdrawing substituent, which can be pivotal for the molecule's function, particularly in contexts like bioreductive prodrugs where enzymatic reduction of the nitro group can trigger a specific action. researchgate.netrsc.org
Systematic studies on 4-nitrobenzyl carbamates, for example, have shown that substituents on the benzyl (B1604629) ring can significantly affect the rate of fragmentation following reduction. researchgate.netrsc.org Electron-donating substituents were found to accelerate fragmentation, which is a desirable characteristic for prodrug activation. researchgate.netrsc.org This suggests that modifying the electronic nature of the benzyl ring in this compound could similarly modulate its activity.
Table of Substituent Effects on the Benzyl Moiety:
| Position on Benzyl Ring | Substituent | Electronic Effect | Anticipated Influence on Activity |
| Para (C-4) | Amino (-NH2) | Strong Electron-Donating | May alter reduction potential and subsequent activity if bioreduction is part of the mechanism of action. |
| Para (C-4) | Methoxy (-OCH3) | Electron-Donating | Could increase the rate of a potential activation step by stabilizing a positive charge on the benzylic carbon. researchgate.netrsc.org |
| Para (C-4) | Cyano (-CN) | Strong Electron-Withdrawing | May decrease the rate of a reductive activation process compared to the parent nitro compound. |
| Ortho (C-2) | Hydroxyl (-OH) | Electron-Donating | Can introduce new hydrogen bonding opportunities with the target, potentially increasing binding affinity. nih.gov |
| Ortho/Meta (C-2/C-3) | Fluoro (-F) | Electron-Withdrawing | Can form specific interactions (e.g., hydrogen bonds) and alter metabolic stability. nih.gov |
Varying the position and nature of substituents on the benzyl ring allows for fine-tuning of the molecule's electronic properties and steric profile to optimize interactions with its biological target.
Variations at the 3-Hydroxymethyl Position of this compound and Their Influence on Activity Profiles
Many biologically active indole compounds are substituted at the C-3 position. impactfactor.org For instance, indole-3-carbinol (B1674136) and its derivatives are known for a range of biological activities. nih.gov Altering the hydroxymethyl group can explore the spatial and electrostatic requirements of the binding site.
Potential Modifications at the C-3 Position and Their Rationale:
Esterification/Etherification: Converting the alcohol to an ester (e.g., -CH2OAc) or an ether (e.g., -CH2OCH3) can modify the molecule's lipophilicity and hydrogen bonding capability. This can impact cell membrane permeability and interaction with the target.
Oxidation: Oxidation of the alcohol to an aldehyde (-CHO) or a carboxylic acid (-COOH) introduces different electronic and hydrogen-bonding properties. A carboxylic acid, for example, can form strong ionic interactions or salt bridges.
Replacement with other functional groups: Substituting the hydroxymethyl group with moieties like an aminomethyl (-CH2NH2) or a cyanomethyl (-CH2CN) group would introduce basic or polar characteristics, respectively, potentially leading to new interactions with the target.
Chain Extension/Homologation: Extending the methylene (B1212753) chain (e.g., -CH2CH2OH) can probe the size of the binding pocket and optimize the position of the terminal hydroxyl group for interaction.
The choice of modification depends on the specific therapeutic target and the desired changes in the activity profile.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, QSAR models can be developed to predict the activity of novel analogues and to understand the physicochemical properties that govern their potency. ijpsi.org
The process involves calculating a variety of molecular descriptors for a training set of synthesized and tested compounds. These descriptors can be categorized as:
Electronic: (e.g., partial charges, dipole moment, HOMO/LUMO energies) which describe the electronic distribution.
Steric: (e.g., molecular volume, surface area, specific steric parameters) which describe the size and shape of the molecule.
Hydrophobic: (e.g., LogP) which quantifies the lipophilicity.
Topological: (e.g., connectivity indices) which describe the structural arrangement of atoms.
Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are then used to build the predictive model. ijpsi.org Studies on other indole derivatives have successfully used QSAR to build models with good predictive power, indicating that this approach is well-suited for the current compound class. nih.govijpsi.org A successful QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov
Pharmacophore Modeling and Virtual Screening Approaches for the Identification of Novel this compound Analogues
Pharmacophore modeling and virtual screening are powerful computational tools for discovering novel chemical scaffolds that possess the key features required for biological activity. A pharmacophore model is an abstract 3D representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target.
For this compound, a pharmacophore model could be generated based on its structure and the structures of other known active analogues. The key features might include:
A hydrogen bond acceptor (the nitro group).
A hydrogen bond donor/acceptor (the hydroxymethyl group).
An aromatic ring feature (the indole nucleus).
A hydrophobic feature (the benzyl group).
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases (virtual screening) for molecules that match the pharmacophore features. researchgate.net This process can rapidly identify a diverse set of "hits" that are predicted to be active. researchgate.netnih.gov These hits can then be acquired or synthesized and subjected to biological testing. This approach has been successfully used to identify novel inhibitors for various targets, including Bcl-2, starting from indole-containing lead compounds. nih.govresearchgate.net This methodology allows for the exploration of vast chemical space to identify novel analogues that may have improved properties compared to the original lead compound.
Derivatization and Functionalization Strategies for 1 4 Nitrobenzyl 1h Indol 3 Yl Methanol
Chemical Transformations of the Hydroxyl Group in [1-(4-nitrobenzyl)-1H-indol-3-yl]methanol
The primary alcohol functionality at the 3-position of the indole (B1671886) ring is a prime site for a variety of chemical transformations, allowing for the introduction of new linkages and functional groups.
Esterification and Etherification Reactions
Esterification and etherification of the hydroxyl group in this compound can be achieved through standard synthetic protocols to yield a wide range of ester and ether derivatives. These modifications can significantly alter the lipophilicity, steric profile, and potential biological interactions of the parent molecule.
Esterification: The reaction of this compound with various acylating agents such as acid chlorides, anhydrides, or carboxylic acids (under activating conditions like dicyclohexylcarbodiimide (B1669883) (DCC) coupling) can produce the corresponding esters. These reactions are typically performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acidic byproduct.
Interactive Data Table: Representative Esterification Reactions
| Acylating Agent | Base | Solvent | Product | Typical Yield (%) |
| Acetyl chloride | Triethylamine | Dichloromethane | [1-(4-nitrobenzyl)-1H-indol-3-yl]methyl acetate | >90 |
| Benzoyl chloride | Pyridine | Dichloromethane | [1-(4-nitrobenzyl)-1H-indol-3-yl]methyl benzoate | 85-95 |
| Acetic anhydride (B1165640) | Pyridine | Dichloromethane | [1-(4-nitrobenzyl)-1H-indol-3-yl]methyl acetate | >90 |
| Benzoic acid / DCC | DMAP (cat.) | Dichloromethane | [1-(4-nitrobenzyl)-1H-indol-3-yl]methyl benzoate | 80-90 |
Etherification: The synthesis of ethers from this compound can be accomplished via Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Alternatively, acid-catalyzed etherification with an excess of an alcohol can be employed, although this method is generally less versatile.
Interactive Data Table: Representative Etherification Reactions
| Alkylating Agent | Base | Solvent | Product | Typical Yield (%) |
| Methyl iodide | Sodium hydride | Tetrahydrofuran (B95107) | 1-(4-nitrobenzyl)-3-(methoxymethyl)-1H-indole | 70-85 |
| Benzyl (B1604629) bromide | Sodium hydride | Tetrahydrofuran | 3-(benzyloxymethyl)-1-(4-nitrobenzyl)-1H-indole | 75-90 |
| Ethyl iodide | Potassium tert-butoxide | Tetrahydrofuran | 3-(ethoxymethyl)-1-(4-nitrobenzyl)-1H-indole | 65-80 |
Oxidation and Reduction Products
The oxidation state of the benzylic carbon at the 3-position can be readily altered to afford aldehyde, carboxylic acid, or methyl derivatives, each with distinct chemical properties and potential applications.
Oxidation: The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, [1-(4-nitrobenzyl)-1H-indole]-3-carbaldehyde, using a variety of mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or manganese dioxide (MnO2) are commonly employed to avoid over-oxidation to the carboxylic acid. Further oxidation of the aldehyde to the carboxylic acid, [1-(4-nitrobenzyl)-1H-indole]-3-carboxylic acid, can be achieved using stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid).
Reduction: While the primary focus is often on functionalization through the hydroxyl group, its reduction to a methyl group to form 1-(4-nitrobenzyl)-3-methyl-1H-indole can be accomplished. This transformation typically proceeds via a two-step sequence involving conversion of the alcohol to a halide (e.g., using thionyl chloride) followed by reductive dehalogenation with a reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Introduction of New Functional Groups onto the Indole Ring of this compound
The indole nucleus is an electron-rich aromatic system susceptible to electrophilic substitution. The presence of the 1-(4-nitrobenzyl) and 3-(hydroxymethyl) substituents will influence the regioselectivity of these reactions, with the C2, C4, C5, and C6 positions being potential sites for functionalization.
Common electrophilic substitution reactions applicable to the indole ring include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of a mild base. The position of halogenation will depend on the reaction conditions and the directing effects of the existing substituents.
Nitration: While the benzene (B151609) ring of the nitrobenzyl group is deactivated towards further nitration, the indole ring can be nitrated under carefully controlled conditions, typically using reagents like nitric acid in acetic anhydride, to introduce a nitro group.
Formylation: The Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) is a classic method for introducing a formyl group onto the indole ring, usually at the C2 position if the C3 position is substituted.
Acylation: Friedel-Crafts acylation with an acid chloride or anhydride in the presence of a Lewis acid catalyst can introduce an acyl group at various positions on the indole nucleus.
Modification of the Nitrobenzyl Substituent of this compound for Enhanced Specificity or Activity
The nitro group on the 1-benzyl substituent is a versatile functional group that can be readily transformed into other functionalities, thereby modulating the electronic properties and potential biological interactions of the entire molecule.
The most common transformation is the reduction of the nitro group to an amine. This can be achieved through various methods:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere is a clean and efficient method.
Metal-Acid Systems: Reagents like tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid are classical and effective methods for nitro group reduction.
The resulting amino group on the benzyl substituent opens up a plethora of further derivatization possibilities. For instance, the amine can be acylated to form amides, alkylated to form secondary or tertiary amines, or converted into a diazonium salt which can then undergo various Sandmeyer-type reactions to introduce a range of substituents (e.g., -CN, -OH, -X). These modifications can be crucial for tuning the molecule's properties for specific applications, such as improving binding affinity to a biological target.
Interactive Data Table: Common Methods for Nitro Group Reduction
| Reagent | Solvent | Conditions | Product | Typical Yield (%) |
| H2, Pd/C | Ethanol (B145695)/Methanol (B129727) | Room temperature, atmospheric pressure | [1-(4-aminobenzyl)-1H-indol-3-yl]methanol | >95 |
| SnCl2·2H2O | Ethanol | Reflux | [1-(4-aminobenzyl)-1H-indol-3-yl]methanol | 80-95 |
| Fe, NH4Cl | Ethanol/Water | Reflux | [1-(4-aminobenzyl)-1H-indol-3-yl]methanol | 75-90 |
Synthesis of Bioconjugates and Chemical Probes Incorporating the this compound Scaffold
The structural features of this compound make it an attractive scaffold for the development of bioconjugates and chemical probes. The hydroxyl group serves as a convenient handle for conjugation to biomolecules or reporter groups.
For example, the hydroxyl group can be derivatized with a linker containing a terminal functional group suitable for bioconjugation, such as a carboxylic acid, an amine, an azide (B81097), or an alkyne. This functionalized linker can then be coupled to proteins, peptides, nucleic acids, or other biomolecules using standard bioconjugation chemistries.
Furthermore, the indole core itself is known to exhibit fluorescence, and modifications to the scaffold can be used to tune its photophysical properties for use as a fluorescent probe. For instance, the introduction of electron-donating or electron-withdrawing groups on the indole ring or the benzyl substituent can shift the emission and excitation wavelengths. The nitro group, being a fluorescence quencher, can be utilized in the design of "turn-on" fluorescent probes where the fluorescence is restored upon reduction of the nitro group in a specific biological environment.
Strategies for developing bioconjugates and probes from this scaffold include:
Attachment of affinity tags: Conjugating biotin (B1667282) or other small molecule ligands to the hydroxyl group for affinity-based studies.
Introduction of reactive handles for click chemistry: Modifying the hydroxyl group with an azide or alkyne linker allows for efficient and specific conjugation to biomolecules functionalized with the complementary group via copper-catalyzed or strain-promoted azide-alkyne cycloaddition.
Fluorescent labeling: Attaching a fluorophore to the molecule to enable its visualization and tracking in biological systems.
The derivatization of this compound offers a rich field of chemical exploration with the potential to generate novel molecules with tailored properties for a wide range of applications in science and medicine.
Computational Chemistry and in Silico Approaches for 1 4 Nitrobenzyl 1h Indol 3 Yl Methanol
Molecular Mechanics and Quantum Chemical Calculations for [1-(4-nitrobenzyl)-1H-indol-3-yl]methanol
Molecular mechanics and quantum chemical calculations are fundamental tools for elucidating the electronic structure and energetic properties of this compound. These methods offer insights into the molecule's geometry, stability, and electronic distribution.
Molecular mechanics simulations, employing force fields such as AMBER or MMFF, can be used to rapidly determine low-energy conformations of the molecule. These calculations are based on classical physics and are computationally less intensive, making them suitable for initial structural explorations.
Quantum chemical calculations, on the other hand, provide a more detailed and accurate description of the electronic structure. Density Functional Theory (DFT) is a commonly employed method for this purpose. rsc.org Calculations using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can yield optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.net Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.
Table 1: Calculated Quantum Chemical Parameters for this compound (Illustrative)
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 5.2 D |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
Conformational Analysis and Energy Landscape Mapping of this compound
The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms in the molecule and the energy barriers between them.
Systematic or stochastic conformational searches can be performed to explore the potential energy surface of the molecule. By rotating the rotatable bonds—specifically the C-N bond linking the nitrobenzyl group to the indole (B1671886) ring and the C-C bond of the methanol (B129727) group—a comprehensive map of the conformational space can be generated. For each conformation, the energy can be calculated using molecular mechanics or more accurate quantum chemical methods.
The results of such an analysis can be visualized as a potential energy surface or a Ramachandran-like plot, highlighting the low-energy, and therefore more populated, conformations. This information is critical for understanding how the molecule might bind to a biological target, as the bioactive conformation is often one of the low-energy conformers. Studies on similar indole derivatives have shown that the orientation of substituents on the indole ring is a key determinant of their biological activity. nih.gov
Prediction of Reactivity and Reaction Mechanisms Involving this compound and its Derivatives
Computational methods are invaluable for predicting the reactivity of this compound and elucidating the mechanisms of its reactions. The electronic parameters derived from quantum chemical calculations, such as the HOMO-LUMO gap and the distribution of molecular orbitals, provide a quantitative measure of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
DFT calculations have been successfully used to study the reaction mechanisms of similar indole derivatives. For instance, in a study of the reaction between indole derivatives and 4-nitrobenzaldehyde, DFT calculations showed that the formation of a hydroxylic intermediate, (1H-indol-3-yl)(4-nitrophenyl)methanol, is energetically favored. rsc.orgresearchgate.net This type of analysis can be extended to this compound to predict its behavior in various chemical transformations, such as oxidation of the methanol group or substitution reactions on the aromatic rings.
Furthermore, computational models can predict the regioselectivity of reactions. For example, the nitration of indole derivatives has been shown to be highly regioselective for the 3-position, a finding that can be rationalized through computational analysis of the reaction pathway. nih.gov
Molecular Dynamics Simulations of this compound and Its Interactions with Biological Systems
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with biological macromolecules, such as proteins or nucleic acids, over time. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule and its environment evolve.
In a typical MD simulation, the molecule would be placed in a simulated physiological environment (e.g., a box of water molecules with ions). The simulation would then track the movements of all atoms, providing insights into the flexibility of the molecule, its hydration, and its interactions with surrounding water molecules.
If a potential biological target is known, MD simulations can be used to study the binding process and the stability of the resulting complex. This can reveal key intermolecular interactions, such as hydrogen bonds or pi-stacking, that contribute to binding affinity. Such simulations are instrumental in rational drug design, helping to optimize the structure of a lead compound to improve its binding to a target. nih.gov
In Silico Toxicity Prediction and ADMET Profiling for this compound Analogues
Before a compound can be considered for therapeutic applications, its safety and pharmacokinetic profiles must be assessed. In silico methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) provide an early-stage evaluation of these properties, reducing the need for extensive animal testing.
Various computational models, many of which are based on Quantitative Structure-Activity Relationships (QSAR), can predict a range of toxicological endpoints. mdpi.com For a nitroaromatic compound like this compound, potential liabilities such as mutagenicity (e.g., via the Ames test prediction) and hepatotoxicity would be of particular interest. frontiersin.org
ADMET profiling also involves the prediction of physicochemical properties that influence a drug's pharmacokinetics, such as solubility, lipophilicity (logP), and plasma protein binding. researchgate.net Computational tools can also predict whether the compound is likely to be a substrate or inhibitor of important drug-metabolizing enzymes (e.g., Cytochrome P450s) or transporters (e.g., P-glycoprotein). researchgate.net
Table 2: Predicted ADMET Properties for this compound (Illustrative)
| Property | Predicted Value/Outcome |
|---|---|
| Aqueous Solubility | Low |
| Blood-Brain Barrier Permeation | High |
| CYP2D6 Inhibition | Likely Inhibitor |
| hERG Inhibition | Unlikely |
| AMES Mutagenicity | Potential Concern |
Note: The data in this table is illustrative and represents typical outputs from in silico ADMET prediction software.
Emerging Research Applications and Potential Translational Avenues for 1 4 Nitrobenzyl 1h Indol 3 Yl Methanol
Development of [1-(4-nitrobenzyl)-1H-indol-3-yl]methanol as a Molecular Probe for Biological Systems Investigation
The unique structural features of this compound make it an intriguing candidate for the development of molecular probes. The indole (B1671886) core is known for its intrinsic fluorescence, and modifications to the indole ring system can modulate its photophysical properties. The presence of the 4-nitrobenzyl group, a well-known photolabile protecting group, introduces a "caged" aspect to the molecule. This suggests the potential for creating photoactivatable or photoswitchable probes.
Upon irradiation with light of a specific wavelength, the nitrobenzyl group can be cleaved, releasing the un-substituted or a modified indole-3-methanol and potentially altering the fluorescence signal. This "off-on" or "on-off" switching capability is highly desirable for molecular probes used in cellular imaging and for studying dynamic biological processes with high spatiotemporal control.
Furthermore, the reactivity of the hydroxyl group at the 3-position offers a convenient handle for conjugating this molecule to other biomolecules, such as proteins or nucleic acids, or to fluorescent reporters. This could enable the development of targeted probes to investigate specific biological events or cellular components. The nitro group itself can act as a fluorescence quencher, and its reduction to an amino group under specific biological conditions (e.g., in hypoxic tumor environments) could lead to a significant change in the fluorescence emission, forming the basis for a sensor.
Table 1: Potential Photophysical Properties for Molecular Probe Application
| Property | Potential Characteristic | Rationale |
| Excitation Wavelength | Potentially in the near-UV or visible range | Dependent on the electronic structure of the entire molecule. |
| Emission Wavelength | Likely in the blue to green region | Typical for many indole derivatives. |
| Quantum Yield | Variable; potentially low in the "caged" form and higher upon cleavage of the nitrobenzyl group | The nitroaromatic group can quench fluorescence. |
| Photocleavage | Possible under UV irradiation | The nitrobenzyl group is a known photolabile protecting group. |
While direct studies on the photophysical properties of this compound are not extensively reported, the known characteristics of its constituent parts strongly suggest its potential as a versatile molecular probe.
Exploration of this compound in Materials Science and Polymer Chemistry
In the realm of materials science and polymer chemistry, the incorporation of stimuli-responsive molecules is a key strategy for creating "smart" materials. The 4-nitrobenzyl group in this compound is a prime candidate for imparting photoresponsive properties to polymers and other materials.
The hydroxyl group of this compound can be readily used to incorporate it as a monomer or a pendant group in a polymer chain through esterification or other coupling reactions. The resulting polymer would possess photosensitive nitrobenzyl units. Upon exposure to UV light, the cleavage of the C-N bond in the nitrobenzyl group can lead to the degradation of the polymer backbone or the release of a payload, making it a candidate for applications in drug delivery, tissue engineering, and photolithography. umass.edu
For instance, hydrogels cross-linked with monomers derived from this compound could be designed to degrade upon irradiation, allowing for the controlled release of encapsulated cells or therapeutic agents. Similarly, thin films incorporating this molecule could be patterned with light, enabling the fabrication of micro- and nanostructures for electronic and biomedical devices.
The indole moiety itself can contribute to the material's properties through its aromatic nature, which can enhance thermal stability and promote pi-stacking interactions, influencing the material's self-assembly and electronic properties.
Table 2: Potential Applications in Materials Science
| Application Area | Potential Role of this compound |
| Photoresponsive Polymers | As a monomer or cross-linker to create photodegradable materials. umass.edu |
| Drug Delivery Systems | For the fabrication of light-triggered release vehicles. |
| Tissue Engineering | In the development of photodegradable scaffolds for controlled cell release. |
| Photolithography | As a component of photoresists for creating patterned surfaces. |
| Organic Electronics | The indole core could contribute to the electronic properties of conductive polymers. |
Catalytic Applications of this compound or its Derivatives in Organic Transformations
While the direct catalytic application of this compound has not been reported in the scientific literature, its structure suggests potential avenues for exploration in catalysis. The indole scaffold and the benzyl (B1604629) group can be functionalized to incorporate catalytically active moieties.
The indole nitrogen, once deprotonated, could act as a ligand for a metal center, or the aromatic rings could be modified with phosphine (B1218219) or other coordinating groups to create novel ligands for transition metal catalysis. The hydroxyl group could also be a site for attaching a catalytic species.
Furthermore, derivatives of this molecule could be explored as organocatalysts. For example, the indole ring can participate in hydrogen bonding interactions, which is a key feature of many organocatalysts. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the molecule, which might be harnessed in certain catalytic cycles.
It is important to note that this is a speculative area, and significant research would be required to develop and validate any catalytic applications of this specific molecule or its derivatives. The primary focus in the literature has been on the synthesis of indole derivatives using various catalysts, rather than using them as catalysts themselves.
Potential Role of this compound as a Scaffold for Rational Drug Design Principles
The indole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. researchgate.net Numerous indole-containing compounds have been developed as drugs for various diseases, including cancer, inflammation, and central nervous system disorders. The this compound structure presents a promising starting point for rational drug design.
The N1-substitution with a 4-nitrobenzyl group provides a handle for modifying the molecule's steric and electronic properties to optimize its interaction with a target protein. The nitro group can be a key pharmacophoric feature or a site for further chemical modification. For instance, it can be reduced to an amine, which can then be functionalized in various ways to explore the structure-activity relationship (SAR).
The indole-3-methanol moiety is also a common feature in bioactive molecules. The hydroxyl group can participate in hydrogen bonding with the target protein and can be a site for prodrug strategies to improve pharmacokinetic properties.
By using computational methods such as molecular docking and molecular dynamics simulations, medicinal chemists can explore the binding of this compound and its virtual derivatives to the active sites of various enzymes and receptors. This in silico approach can guide the synthesis of new compounds with improved potency and selectivity. The indole scaffold's versatility allows for the design of libraries of compounds based on this core structure for high-throughput screening against a panel of biological targets.
Table 3: Key Structural Features for Drug Design
| Structural Moiety | Potential Role in Drug Design |
| Indole Core | Privileged scaffold, provides a platform for diverse interactions with biological targets. researchgate.net |
| N1-(4-nitrobenzyl) Group | Modulates lipophilicity and electronic properties; nitro group can be a key pharmacophore or a handle for further derivatization. |
| C3-methanol Group | Can form hydrogen bonds with target proteins; provides a site for prodrug modification. |
Future Perspectives and Challenges in 1 4 Nitrobenzyl 1h Indol 3 Yl Methanol Research
Advancements in High-Throughput Screening Methodologies for [1-(4-nitrobenzyl)-1H-indol-3-yl]methanol Analogue Discovery
The discovery of novel therapeutic agents from a core scaffold like this compound is greatly accelerated by high-throughput screening (HTS). HTS allows for the rapid assessment of large libraries of chemical compounds for a specific biological activity. dovepress.com For analogues of this compound, HTS can be employed to explore a wide range of therapeutic areas, given the known diversity of biological effects from indole (B1671886) derivatives, including anticancer, anti-inflammatory, and neuroprotective activities. nih.govnih.govnih.gov
Future advancements will focus on developing more sophisticated and relevant HTS assays. Human pluripotent stem cells are emerging as valuable tools for creating physiologically relevant cell-based assays for HTS in drug discovery. dovepress.com For instance, screening a library of this compound analogues against various cancer cell lines could identify potent and selective anticancer agents. nih.gov Similarly, assays measuring the inhibition of inflammatory markers or the protection of neuronal cells from excitotoxicity could reveal candidates for treating inflammatory diseases or neurodegenerative disorders. nih.govnih.gov
A typical HTS workflow for screening analogues is detailed in the table below.
| Step | Description | Key Considerations |
| 1. Library Generation | Synthesis of a diverse library of analogues by modifying the indole core, the nitrobenzyl group, and the methanol (B129727) substituent. | Structural diversity to cover a wide chemical space; purity of compounds. |
| 2. Assay Development | Creation of a robust, miniaturized, and automated biological assay (e.g., cell viability, enzyme inhibition, receptor binding). | Assay sensitivity, specificity, and reproducibility; low false-positive/negative rates. |
| 3. Primary Screen | Rapid testing of all compounds in the library at a single concentration to identify initial "hits". | High speed and low cost; use of robotics and automated data acquisition. |
| 4. Hit Confirmation | Re-testing of initial hits to eliminate false positives. | Use of fresh compound samples; confirmation of activity. |
| 5. Dose-Response Analysis | Testing of confirmed hits at multiple concentrations to determine potency (e.g., IC50 or EC50 values). | Establishes a quantitative measure of a compound's activity. |
| 6. Secondary Assays | Further testing of potent hits in more complex, physiologically relevant models (e.g., co-culture systems, 3D spheroids). | Validates the mechanism of action and provides a better prediction of in vivo efficacy. |
The primary challenge lies in designing assays that are not only high-throughput but also highly predictive of clinical outcomes. The integration of high-content screening (HCS), which provides data on multiple cellular parameters simultaneously, will offer deeper insights into the mechanism of action of active analogues.
Integration of Artificial Intelligence and Machine Learning in this compound Research for Predictive Modeling
One major application is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By training ML algorithms on a dataset of synthesized analogues and their measured biological activities, QSAR models can predict the activity of virtual, yet-to-be-synthesized compounds. This allows researchers to prioritize the synthesis of analogues with the highest predicted potency. Furthermore, AI can be used for de novo drug design, where generative models create novel molecular structures with desired properties from scratch. nih.gov
ML algorithms can also predict reaction outcomes and optimize synthetic pathways, addressing challenges in chemical production. researchgate.net For instance, models can predict the yield and selectivity of C-H activation reactions on the indole ring, guiding experimentalists toward the most efficient conditions. francis-press.com
The table below compares various ML models applicable to the study of this compound analogues.
| Machine Learning Model | Application in Drug Discovery | Strengths | Potential Challenges |
| Random Forest (RF) | Predicting reaction outcomes, QSAR modeling. francis-press.com | High accuracy, robust to overfitting, handles high-dimensional data well. francis-press.com | Can be computationally intensive with very large datasets. |
| Support Vector Machines (SVM) | Classification of active vs. inactive compounds, regression for potency prediction. researchgate.netieomsociety.org | Effective in high-dimensional spaces, memory efficient. researchgate.net | Performance is highly dependent on the choice of the kernel function. |
| Artificial Neural Networks (ANN) | QSAR, de novo design, predicting ADMET properties. nih.govieomsociety.org | Can model highly complex, non-linear relationships; feature of deep learning. nih.gov | Requires large datasets for training, prone to overfitting, "black box" nature can make interpretation difficult. |
| K-Nearest Neighbors (KNN) | Similarity searching, activity prediction based on structurally similar compounds. francis-press.com | Simple to implement, effective for datasets where similar molecules have similar activities. | Computationally expensive during prediction, sensitive to irrelevant features. |
The main challenge in applying AI and ML is the need for large, high-quality datasets. Generating sufficient experimental data to train accurate models for a novel compound class requires a significant initial investment in synthesis and screening.
Addressing Synthetic Challenges and Improving Sustainability in the Production of this compound
The synthesis of indole derivatives often involves multi-step processes that can be inefficient and generate significant chemical waste. beilstein-journals.org For this compound, a primary challenge is the regioselective functionalization of the indole scaffold at the N1 and C3 positions. The synthesis of unsymmetrical diindolylmethanes, which can be undesired byproducts, highlights the difficulties in controlling the electrophilic substitution of indoles. nih.gov
Green chemistry principles offer a path toward more sustainable and efficient production. ijnc.ir This involves the use of eco-friendly solvents (or solvent-free conditions), recyclable catalysts, and energy-efficient reaction methods. beilstein-journals.orgijnc.ir For example, the Friedel-Crafts reaction between indoles and aldehydes, a key step in many indole syntheses, can be performed under solvent-free "dry grinding" conditions or by using novel catalysts like bioglycerol-based carbon sulfonic acid. nih.govrsc.org
Recent advancements focus on catalysis to improve sustainability. Nanocatalysts, for instance, offer high activity and can be easily recovered and reused for multiple reaction cycles. beilstein-journals.org Another innovative approach is the use of methanol itself not just as a solvent but as a C1 source for building molecular complexity through hydrogen-borrowing catalysis, which minimizes waste by producing only water as a byproduct. rsc.orgrsc.org
The following table contrasts traditional and sustainable approaches to indole synthesis.
| Synthetic Aspect | Traditional Approach | Sustainable (Green) Approach |
| Catalyst | Strong Lewis or Brønsted acids (e.g., AlCl₃, H₂SO₄), often used in stoichiometric amounts. beilstein-journals.orgnih.gov | Recyclable heterogeneous catalysts (e.g., nanocatalysts, solid acids), lower catalyst loading. nih.govbeilstein-journals.org |
| Solvent | Chlorinated or other volatile organic compounds (VOCs). nih.gov | Water, ethanol (B145695), or solvent-free conditions. beilstein-journals.orgrsc.org |
| Energy Input | Conventional heating (oil baths), often for long reaction times. beilstein-journals.org | Microwave irradiation, infrared heating, mechanochemistry (grinding). rsc.orgscielo.br |
| Atom Economy | Often lower, with the production of significant salt and solvent waste during work-up. beilstein-journals.org | Higher, with reactions designed to incorporate most atoms from reactants into the final product (e.g., hydrogen-borrowing catalysis). rsc.org |
| Feedstocks | Reliance on petroleum-based starting materials. | Increased use of renewable feedstocks derived from biomass. ijnc.ir |
The primary challenge is the scalability of these green methodologies from the laboratory to an industrial setting while maintaining economic feasibility. ijnc.ir
Bridging Fundamental Research on this compound to Pre-Clinical Hypothesis Generation
Translating fundamental chemical research into a viable pre-clinical hypothesis requires a deep understanding of the structure-activity relationships within the indole class of compounds. The indole scaffold is a "privileged structure" known to interact with a multitude of biological targets. chula.ac.th Analogues have shown a vast range of activities, including anticancer, anti-HIV, antioxidant, and antitubercular effects. rjpn.org
For this compound, hypotheses can be generated by dissecting its structure:
Indole Core: This is a well-established pharmacophore present in many approved drugs and biologically active molecules. chula.ac.th
Indol-3-yl-methanol Moiety: This specific substitution pattern is found in compounds like Indole-3-carbinol (B1674136), which has known neuroprotective and anticancer properties. A derivative, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol, was shown to inhibit glutamate (B1630785) release, suggesting potential for neuroprotection. nih.gov
1-(4-nitrobenzyl) Group: The substitution at the N1 position can significantly modulate biological activity. The nitrobenzyl group, an electron-withdrawing moiety, can influence the electronic properties of the indole ring and provide specific interactions with biological targets.
Based on these structural features and the activities of related compounds, several pre-clinical hypotheses can be formulated.
| Structural Motif | Known Biological Activities in Analogues | Pre-clinical Hypothesis for this compound |
| Indole-3-carbinol Scaffold | Anticancer (induces apoptosis in cancer cells), Neuroprotective (modulates neurotransmitter release). nih.gov | The compound may exhibit anticancer activity by targeting cell proliferation pathways. It could also possess neuroprotective effects relevant to diseases involving glutamate excitotoxicity. |
| Substituted Indole Ring | Tubulin polymerization inhibition, anti-inflammatory effects, antimicrobial activity. chula.ac.thnih.govnih.gov | The compound could function as a mitotic inhibitor for cancer therapy. It might also show efficacy in models of inflammation or against various microbial pathogens. |
| N-benzyl Substitution | Potent anticancer activity has been observed in N-benzyl indole derivatives. rjpn.org | The 4-nitrobenzyl group may enhance binding to specific anticancer targets, leading to improved potency and selectivity compared to unsubstituted or differently substituted analogues. |
The challenge in this phase is selecting the most promising therapeutic area to investigate. This requires a multi-pronged approach involving initial broad-based screening followed by focused studies guided by computational predictions and knowledge of the biological activities of structurally related compounds. Bridging this gap effectively is crucial for the successful translation of a novel chemical entity toward clinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
